5-Bromo-1-ethoxy-2-fluoro-3-iodobenzene
Description
5-Bromo-1-ethoxy-2-fluoro-3-iodobenzene is a halogenated aromatic compound with the molecular formula C₈H₇BrFIO and a molecular weight of 344.95 g/mol. It features a benzene ring substituted with bromine (position 5), ethoxy (position 1), fluorine (position 2), and iodine (position 3). This unique combination of substituents confers distinct electronic and steric properties, making it valuable in synthetic chemistry, particularly as an intermediate in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C8H7BrFIO |
|---|---|
Molecular Weight |
344.95 g/mol |
IUPAC Name |
5-bromo-1-ethoxy-2-fluoro-3-iodobenzene |
InChI |
InChI=1S/C8H7BrFIO/c1-2-12-7-4-5(9)3-6(11)8(7)10/h3-4H,2H2,1H3 |
InChI Key |
JXYGHQMKGITITP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)Br)I)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-ethoxy-2-fluoro-3-iodobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-ethoxy-2-fluoro-3-iodobenzene using bromine or a bromine source under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of 5-Bromo-1-ethoxy-2-fluoro-3-iodobenzene may involve multi-step synthesis starting from readily available benzene derivatives. The process includes halogenation, alkylation, and subsequent substitution reactions under optimized conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-ethoxy-2-fluoro-3-iodobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine or iodine atoms can be replaced by nucleophiles such as amines or thiols.
Electrophilic Substitution: The benzene ring can undergo further electrophilic substitution reactions, such as nitration or sulfonation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Electrophilic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzene derivative, while oxidation can produce a quinone derivative .
Scientific Research Applications
5-Bromo-1-ethoxy-2-fluoro-3-iodobenzene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the development of bioactive compounds and probes for biological studies.
Medicine: As a precursor in the synthesis of potential therapeutic agents.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-1-ethoxy-2-fluoro-3-iodobenzene involves its reactivity towards nucleophiles and electrophiles. The presence of multiple halogen atoms and an ethoxy group on the benzene ring influences its electronic properties, making it a versatile intermediate for various chemical transformations . The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with 5-Bromo-1-ethoxy-2-fluoro-3-iodobenzene but differ in substituent type, position, or halogen composition:
Table 1: Key Structural and Molecular Comparisons
Reactivity and Electronic Effects
- Electron-Withdrawing vs. Donating Groups :
- The ethoxy group (OCH₂CH₃) in the reference compound is electron-donating via resonance, contrasting with chlorine in 5-Bromo-1-chloro-2-fluoro-3-iodobenzene , which is electron-withdrawing. This difference impacts electrophilic substitution reactivity, with the ethoxy variant favoring meta/para-directing reactions compared to chlorine’s ortho/para-directing effects .
- Fluorine (strongly electron-withdrawing) and iodine (weakly electron-withdrawing but bulky) create steric hindrance, influencing coupling reactions (e.g., Suzuki-Miyaura) .
Table 2: Reactivity Trends
| Compound | Directing Effects | Steric Hindrance | Preferred Reactions |
|---|---|---|---|
| 5-Bromo-1-ethoxy-2-fluoro-3-iodobenzene | Meta/para (ethoxy) | High (iodine at position 3) | Nucleophilic aromatic substitution |
| 5-Bromo-1-chloro-2-fluoro-3-iodobenzene | Ortho/para (chlorine) | Moderate | Cross-coupling reactions |
| 2-Bromo-1-ethoxy-3-fluoro-4-iodobenzene | Meta/para (ethoxy) | High (iodine at position 4) | Halogen exchange reactions |
Research Findings and Data Gaps
- Spectroscopic Data: Limited NMR or crystallographic data exists for these compounds in the provided evidence, highlighting a need for further characterization.
Biological Activity
5-Bromo-1-ethoxy-2-fluoro-3-iodobenzene is an organic compound characterized by its complex halogenated structure, which includes a bromine, fluorine, iodine, and an ethoxy group attached to a benzene ring. This unique composition suggests potential biological activities, particularly in medicinal chemistry. The molecular formula for this compound is C8H8BrFIO, with a molecular weight of 344.95 g/mol.
The compound's synthesis typically involves electrophilic aromatic substitution reactions, where the presence of multiple halogens and an ethoxy group can significantly influence its reactivity and interaction with biological targets. The optimization of reaction conditions such as temperature and solvent choice is crucial for achieving high yields and purity.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is essential for predicting the biological activity of 5-Bromo-1-ethoxy-2-fluoro-3-iodobenzene. Similar compounds have been evaluated for their biological functions, and the presence of specific substituents can dramatically alter their efficacy:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 5-Bromo-1,3-difluoro-2-iodobenzene | 0.85 | Contains an additional fluorine atom |
| 1-Bromo-5-chloro-2-fluoro-4-iodobenzene | 0.80 | Contains chlorine instead of an ethoxy group |
| 2-Bromo-1-methoxy-4-fluoro-benzene | 0.75 | Contains a methoxy group instead of ethoxy |
This table highlights how variations in substituents can influence the biological activity and reactivity of related compounds.
Case Studies and Research Findings
Research has indicated that compounds with similar structures often exhibit significant biological activities. For instance:
- Antimicrobial Activity : A study on halogenated indole derivatives demonstrated potent activity against MRSA (Methicillin-resistant Staphylococcus aureus), with specific halogen substitutions enhancing effectiveness .
- Cytotoxicity Studies : In another investigation involving related compounds, certain analogues were identified as having low cytotoxicity while maintaining antifungal properties against C. neoformans, suggesting that structural modifications can lead to selective biological activity without harmful effects on human cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
